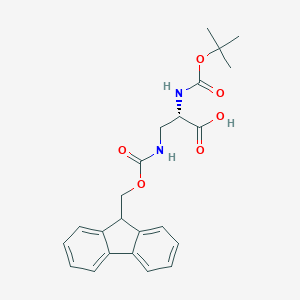

Boc-Dap(Fmoc)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWPBNQGEGBGRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427134 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122235-70-5 | |

| Record name | Boc-Dap(Fmoc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic Acid (Boc-Dap(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and applications of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Fmoc)-OH. This derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid is a valuable building block in peptide synthesis and drug discovery. Its unique orthogonal protection scheme, with the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine, allows for selective deprotection and functionalization, making it a versatile tool for creating modified peptides with enhanced biological activity and stability.[1][2]

Core Properties and Specifications

This compound is a white to off-white solid powder or crystalline substance.[3][4] Its chemical structure and key identifiers are fundamental to its application in chemical synthesis.

| Property | Value |

| Chemical Name | Nα-tert-butoxycarbonyl-Nβ-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid |

| Synonyms | This compound, Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine[5][6] |

| CAS Number | 122235-70-5 |

| Molecular Formula | C₂₃H₂₆N₂O₆[3][7][8] |

| Molecular Weight | 426.46 g/mol [3][7] |

| Appearance | White to off-white solid[3] |

| Purity (HPLC) | ≥98.0%[6] |

| Melting Point | 81-89 °C (decomposes)[3] |

| Solubility | Soluble in dimethylformamide (DMF)[3][9] |

| Optical Activity | Consistent with structure[3] |

Storage and Safety

Proper handling and storage of this compound are crucial to maintain its integrity and ensure laboratory safety.

| Aspect | Recommendation |

| Storage Temperature | 2-8°C[3][10] or Room Temperature[11], Sealed in a dry, dark place[12] |

| Personal Protective | Eyeshields, gloves, and a dust mask (type N95, US) are recommended.[10] |

| Storage Class | 11 - Combustible Solids[10] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for introducing a functionalizable side chain.[1][6] The orthogonal protecting groups allow for the selective removal of the Fmoc group on the side chain while the Boc-protected N-terminus remains intact, enabling site-specific modifications such as:

-

Peptide Cyclization: Formation of lactam bridges to create cyclic peptides with improved stability and receptor affinity.[13][14]

-

Branched Peptides: Synthesis of branched or dendrimeric peptides for multivalent ligand presentation or drug delivery applications.[13]

-

Conjugation: Attachment of various molecules, such as labels or cytotoxic drugs.[1]

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized protocol for the manual incorporation of a this compound residue into a peptide chain using Boc-based solid-phase peptide synthesis.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) with the preceding amino acid already coupled and the N-terminal Boc group removed.[1]

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[1]

2. Boc Deprotection:

-

Wash the resin with DCM (3x).[1]

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.[1]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual acid.[1]

-

Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]

-

Wash the resin with DCM (3x).[1]

3. Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[2]

-

Pre-activate the mixture by adding DIEA (6 equivalents) and allowing it to react for 2-5 minutes.[2]

-

Add the activated amino acid solution to the resin-containing reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

4. Monitoring the Coupling Reaction:

-

Perform a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the reaction's completion.[1][2] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests that the coupling step should be repeated.[2]

5. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[1]

Visualizing the Workflow

The following diagram illustrates the key stages in the incorporation of this compound during solid-phase peptide synthesis.

Signaling Pathways and Logical Relationships

The utility of this compound lies in the orthogonal nature of its protecting groups, which allows for a branched synthetic pathway. This logical relationship is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 122235-70-5 [chemicalbook.com]

- 4. This compound, ≥98.0% (HPLC) 122235-70-5 India [ottokemi.com]

- 5. chempep.com [chempep.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Fmoc)-OH, is a pivotal building block in modern peptide chemistry and drug development. As a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), it possesses two amino groups, α and β, which are orthogonally protected by the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. This unique structural feature allows for selective deprotection and functionalization of either amino group, enabling the synthesis of complex peptides with branched structures, cyclizations, and the site-specific incorporation of labels or other moieties. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propionic acid backbone with two amino groups at the 2nd and 3rd positions. The α-amino group is protected by a Boc group, while the β-amino group is protected by an Fmoc group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Synonyms | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine | [1] |

| Molecular Formula | C23H26N2O6 | [1][2] |

| Molecular Weight | 426.46 g/mol | [1][2] |

| CAS Number | 122235-70-5 | [1][3] |

| Appearance | Solid | [1][4] |

| Purity | ≥98.0% (HPLC) | [1][4] |

| Melting Point | 81-89°C (decomposes) | [3] |

| Solubility | Soluble in dimethylformamide (DMF) | [3] |

| Storage Temperature | 2-8°C | |

| InChI Key | MVWPBNQGEGBGRF-IBGZPJMESA-N | [1][4] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | [1][4] |

It is important to note that this compound exists as stereoisomers. The L-isomer (S-configuration) is the most commonly used in peptide synthesis to maintain the natural stereochemistry of the resulting peptides.[5]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for introducing a diaminopropionic acid residue into a peptide chain. The orthogonal protecting groups allow for selective manipulation of the α- and β-amino groups.

Incorporation of this compound in Boc-SPPS

This protocol outlines the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials and Reagents:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield, MBHA)[6]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)[6]

-

Diisopropylethylamine (DIEA)[6]

-

Coupling reagents (e.g., HBTU, HOBt)[5]

-

Piperidine, 20% in DMF[6]

-

Cleavage cocktail (e.g., HF/anisole or TFA-based)[5]

-

Cold diethyl ether[5]

Protocol:

-

Resin Preparation: Swell the chosen resin in DCM for 30-60 minutes in a reaction vessel.[6]

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.[6]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[6]

-

Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA) and then DCM again.[6]

-

Neutralize the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[6]

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[5]

-

Add DIEA (6 equivalents) to pre-activate the mixture for 2-5 minutes.[5]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result indicates completion.[5]

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride and DIEA in DMF.[5]

-

Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Orthogonal Deprotection of the Fmoc Group

The Fmoc group on the β-amino group of the incorporated Dap residue can be selectively removed on-resin to allow for side-chain modification.

Protocol:

-

Resin Preparation: Wash the peptide-resin with DMF.[6]

-

Fmoc Deprotection:

-

Side-Chain Modification: The resin with the deprotected β-amino group is now ready for further functionalization, such as acylation, alkylation, or conjugation to other molecules.

Visualizations

Boc-SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in the incorporation of a this compound residue during Boc solid-phase peptide synthesis.

References

A Technical Guide to Boc-Dap(Fmoc)-OH: A Versatile Building Block in Peptide Chemistry

This technical guide provides an in-depth overview of N-α-Boc-N-β-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) and its isomeric counterpart, N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH). These orthogonally protected derivatives of diaminopropionic acid are crucial reagents for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification. Their unique structure allows for the strategic introduction of a primary amine on the peptide side-chain, enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and conjugates.

Physicochemical Properties and Isomeric Forms

The strategic placement of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups on the α- and β-amino groups of L-2,3-diaminopropionic acid (Dap) is the key feature of these reagents. The Boc group is labile under acidic conditions, while the Fmoc group is removed by a base (typically piperidine). This "orthogonal" protection scheme allows for the selective deprotection of one amine group while the other remains protected, providing precise control during peptide synthesis.

The two most common isomers are Boc-L-Dap(Fmoc)-OH, used in Boc-strategy solid-phase peptide synthesis (SPPS), and Fmoc-L-Dap(Boc)-OH, used in the more common Fmoc-strategy SPPS.[]

| Property | Boc-L-Dap(Fmoc)-OH | Fmoc-L-Dap(Boc)-OH |

| Synonym(s) | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid[2] | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid |

| CAS Number | 122235-70-5[2] | 162558-25-0 |

| Molecular Formula | C₂₃H₂₆N₂O₆[2] | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol [2] | 426.46 g/mol |

| Appearance | White powder.[3] | Solid. |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS).[2] | Fmoc Solid-Phase Peptide Synthesis (SPPS). |

Core Concepts and Applications

The primary application of these reagents is in SPPS to introduce a modifiable side-chain amine.[3] This functionality is leveraged in several advanced peptide design strategies:

-

Peptide Cyclization: The side-chain amine can be deprotected on-resin and cyclized with the N-terminus or another side-chain to form lactam-bridged cyclic peptides.[4]

-

Branched Peptides: A second peptide chain can be synthesized off the deprotected side-chain amine, creating branched or "dendrimeric" peptides.

-

Conjugation: The side-chain amine serves as a handle for conjugating other molecules, such as fluorescent dyes, lipids, carbohydrates, or cytotoxic drugs for targeted delivery.[3]

-

Lysine Analogs: They are often used in structure-activity relationship (SAR) studies as a protected analog of lysine.[4]

The choice between this compound and Fmoc-Dap(Boc)-OH is dictated by the overall synthetic strategy. In Fmoc-SPPS, Fmoc-Dap(Boc)-OH is used. The Nα-Fmoc group is removed at each cycle for chain elongation. At the desired step, the side-chain Boc group can be selectively removed with acid to allow for modification, while the peptide remains anchored to the resin. Conversely, in Boc-SPPS, this compound is employed, where the Nα-Boc group is removed for chain elongation, and the side-chain Fmoc can be removed with a base for modification.[5]

Caption: Isomeric forms of protected L-diaminopropionic acid.

Experimental Protocols

The following protocols outline the general steps for incorporating Fmoc-Dap(Boc)-OH into a peptide sequence using standard manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Resin Preparation and Swelling

-

Select Resin: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-chlorotrityl resin for a C-terminal carboxylic acid).[6]

-

Quantify: Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Swell: Wash and swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes to ensure proper solvation of the polymer support.[7]

Standard SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid preceding the Fmoc-Dap(Boc)-OH residue.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the Fmoc adduct.[8]

-

Amino Acid Coupling:

-

Activation: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent like HBTU/HOBt (or HATU/HOAt) and a base such as N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[7]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[7]

-

Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates a free amine is no longer present. Repeat coupling if necessary.[7]

-

-

Wash: Wash the resin thoroughly with DMF to remove excess reagents.

Incorporation of Fmoc-Dap(Boc)-OH

Follow the standard SPPS cycle (Step 2) using Fmoc-Dap(Boc)-OH as the amino acid to be coupled.

Selective Side-Chain Deprotection and Modification (On-Resin)

This step is performed after the full peptide sequence has been assembled but before cleavage from the resin.

-

Wash: Wash the peptide-resin with dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to selectively remove the side-chain Boc group of the Dap residue.[5] The Nα-Fmoc group (if present) and other acid-labile side-chain protecting groups (e.g., tBu) will also be removed. For truly orthogonal removal, ensure the N-terminus is acetylated or protected with a non-acid-labile group if side-chain modification is desired before final cleavage.

-

Neutralization and Wash: Wash the resin with DCM, then neutralize with a 5-10% solution of DIEA in DCM. Wash again with DCM and DMF.

-

Side-Chain Modification: The now-free β-amino group on the Dap side-chain is available for reaction (e.g., coupling to another molecule, lactamization).

Caption: General workflow for an Fmoc-SPPS cycle.

Final Cleavage and Purification

-

Cleavage: Once the synthesis and any on-resin modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing a high concentration of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[9]

-

Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The final product's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.[8]

Logical Workflow: Orthogonal Deprotection Strategy

The utility of Fmoc-Dap(Boc)-OH hinges on the differential lability of the two protecting groups. This allows for two distinct synthetic pathways after the residue has been incorporated into the peptide chain.

Caption: Orthogonal deprotection pathways for Fmoc-Dap(Boc)-OH.

This guide provides a foundational understanding of this compound and its isomers for their application in advanced peptide synthesis. Researchers should always consult specific literature for reaction conditions tailored to their particular peptide sequence and modification goals.

References

Synthesis and Purification of Boc-Dap(Fmoc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and purification of Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a crucial building block in peptide synthesis and drug development. The orthogonal protection scheme of this compound, with an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino group, allows for selective deprotection and modification, making it an invaluable tool for creating complex peptides and bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥98.0% (HPLC)[1][2][3] |

| Storage Temperature | 2-8°C |

Synthesis of Boc-L-Dap(Fmoc)-OH

A multi-step synthetic route starting from the commercially available Nα-Fmoc-O-tert-butyl-D-serine has been reported. This pathway involves the formation of a Weinreb-Nahm amide, reduction to an aldehyde, reductive amination to introduce the second amino group, and subsequent oxidation to the carboxylic acid.

Synthetic Workflow

Caption: Synthetic workflow for Boc-L-Dap(Fmoc)-OH.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Weinreb-Nahm Amide

-

To a solution of Nα-Fmoc-O-tert-butyl-D-serine in a suitable aprotic solvent (e.g., dichloromethane), add N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIEA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up. The organic layer is washed sequentially with a weak acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide, which can often be used in the next step without further purification.

Step 2: Reduction to the α-Amino Aldehyde

-

Dissolve the crude Weinreb-Nahm amide in a dry ethereal solvent (e.g., THF) and cool to 0°C under an inert atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same solvent.

-

Stir the reaction at 0°C and monitor its progress.

-

Once the reaction is complete, quench it by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting suspension and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate to give the crude α-amino aldehyde.

Step 3: Reductive Amination to Protected 2,3-Diaminopropanol

-

Dissolve the crude α-amino aldehyde in a suitable solvent.

-

Add a source for the β-amino group, such as tert-butyl carbamate (Boc-NH₂), and a Lewis acid catalyst (e.g., Ti(OiPr)₄).

-

Perform the reduction of the intermediate imine using a suitable reducing agent.

-

After an appropriate reaction time, work up the reaction mixture to isolate the protected 2,3-diaminopropanol derivative.

Step 4: Oxidation to Boc-L-Dap(Fmoc)-OH

-

Dissolve the protected 2,3-diaminopropanol in a suitable solvent system.

-

Carry out the oxidation of the primary alcohol to a carboxylic acid using an appropriate oxidizing agent (e.g., TEMPO-mediated oxidation).

-

Monitor the reaction for completion.

-

Upon completion, perform an appropriate work-up to isolate the crude Boc-L-Dap(Fmoc)-OH.

Purification of this compound

The final purification of this compound is crucial to ensure its suitability for peptide synthesis. A combination of techniques, including crystallization and chromatography, can be employed.

Experimental Protocol: Purification

Method 1: Crystallization

-

Trituration: If the crude product is an oil, it can often be solidified by trituration with a non-polar solvent in which it is insoluble, such as hexane or diethyl ether. Stirring the oil with the solvent can induce precipitation of the solid product.

-

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, ethanol).

-

Slowly add a "poor" anti-solvent (e.g., hexane, water) until the solution becomes cloudy.

-

Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

-

Method 2: Flash Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Elute the column with a suitable mobile phase system, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane. The polarity of the mobile phase should be optimized based on TLC analysis.

-

Collect the fractions containing the pure product and combine them.

-

Evaporate the solvent under reduced pressure to yield the purified this compound.

Orthogonal Protection Strategy

The key utility of this compound lies in its orthogonal protecting groups, which allow for the selective deprotection of either the α- or β-amino group.

Caption: Orthogonal deprotection of this compound.

This selective deprotection is fundamental in solid-phase peptide synthesis (SPPS) for applications such as peptide cyclization, branching, and the attachment of reporter molecules. The Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), while the Fmoc group is cleaved using a solution of piperidine in N,N-dimethylformamide (DMF).

By following the detailed synthetic and purification protocols outlined in this guide, researchers can reliably obtain high-purity this compound for their advanced research and development needs in the fields of peptide chemistry and drug discovery.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Dap(Fmoc)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, a comprehensive understanding of the stability and handling of amino acid derivatives is paramount. This technical guide focuses on Nα-tert-butoxycarbonyl-Nβ-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a key building block in the synthesis of modified peptides. This document provides a detailed overview of its stability profile, recommended storage conditions, and essential handling protocols to ensure its integrity and performance in experimental settings.

Chemical Profile and Significance

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid. The α-amino group is protected by an acid-labile tert-butoxycarbonyl (Boc) group, while the β-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection and functionalization of either amino group, making it a versatile reagent for creating branched, cyclic, or otherwise modified peptides. Given its crucial role, maintaining its chemical integrity through proper storage and handling is essential for the successful synthesis of target molecules.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage environment. To minimize degradation and ensure a long shelf-life, the following conditions are recommended based on information from various suppliers:

-

Temperature: The most critical factor for the long-term storage of this compound is temperature. It is recommended to store the compound in a controlled cold environment. Specific temperature recommendations include:

-

Moisture: this compound should be stored in a dry environment. The compound is a solid, and exposure to moisture can lead to hydrolysis of the protecting groups or the carboxylic acid. It is advisable to store it in a tightly sealed container, and for long-term storage, the use of a desiccator is recommended.[1]

-

Atmosphere: For optimal stability, especially for long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (short-term) or -20°C (long-term) | To minimize thermal degradation. |

| Moisture | Sealed in a dry environment | To prevent hydrolysis.[1] |

| Light | Protected from light | To prevent photochemical degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |

Stability Profile and Potential Degradation Pathways

Direct quantitative stability data for this compound is not extensively available in public literature. However, based on the chemical nature of the molecule and data from related compounds, several potential degradation pathways can be inferred.

-

Hydrolysis: The ester and carbamate linkages of the Boc and Fmoc protecting groups are susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the loss of the protecting groups and the formation of L-2,3-diaminopropionic acid.

-

Lactam Formation: Under certain conditions, particularly basic environments, intramolecular cyclization can occur involving the side-chain amino group, leading to the formation of a lactam.[3] While this is more commonly observed as a side reaction during peptide synthesis, it could potentially occur during prolonged storage under inappropriate conditions.

While specific stability studies on this compound are not widely published, studies on similar compounds provide some insight. For instance, a study on Fmoc-His(Boc)-OH demonstrated excellent solution stability in dimethylformamide (DMF) over 10 days, with over 99% purity retained.[4] This suggests that the Boc protecting group can confer a degree of stability to the amino acid derivative.[4]

Diagram 1: Potential Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment

For researchers wishing to perform their own stability studies, the following protocol outlines a general method for assessing the stability of this compound under various conditions.

Objective: To determine the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (solid)

-

HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Vials with screw caps

-

Analytical balance

-

HPLC system with a UV detector

-

Temperature and humidity controlled chambers

Procedure:

-

Sample Preparation:

-

Weigh out equal amounts of this compound into several vials.

-

Divide the vials into different groups for testing under various conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH, and light exposure).

-

-

Time Points:

-

Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

-

-

Analysis:

-

At each time point, take a vial from each storage condition.

-

Prepare a standard solution of the sample in a suitable solvent (e.g., DMF or acetonitrile).

-

Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine its purity. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Monitor the chromatogram for the appearance of degradation products and a decrease in the area of the main peak.

-

-

Data Presentation:

-

Record the purity of the sample at each time point for each condition.

-

Plot the purity as a function of time for each storage condition to determine the degradation rate.

-

Diagram 2: Experimental Workflow for Stability Testing

Caption: Workflow for assessing the stability of this compound.

Handling and Use in Synthesis

Proper handling of this compound is crucial to prevent contamination and degradation during experimental use.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat.[5]

-

Dissolution: this compound is soluble in organic solvents such as DMF.[1][6] When preparing solutions for peptide synthesis, it is recommended to use fresh, high-quality solvents.

-

Weighing: The compound should be weighed in a clean, dry environment. To avoid moisture absorption, allow the container to equilibrate to room temperature before opening if it has been stored in a refrigerator or freezer.

-

Use in Solid-Phase Peptide Synthesis (SPPS): During SPPS, it is important to use fresh solutions of this compound.[3] Degradation of the reagent can lead to lower coupling efficiencies and the formation of impurities in the final peptide product.[3]

Conclusion

While comprehensive, publicly available stability data for this compound is limited, adhering to recommended storage and handling guidelines is critical for preserving its quality and ensuring reliable results in research and development. Storing the compound at low temperatures, in a dry and dark environment, and under an inert atmosphere will significantly contribute to its long-term stability. For critical applications, conducting in-house stability testing is advisable to establish a precise shelf-life under specific laboratory conditions. By following these best practices, researchers can confidently utilize this compound in the synthesis of complex and innovative peptide-based molecules.

References

The Versatile Building Block: A Technical Guide to Boc-Dap(Fmoc)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Boc-Dap(Fmoc)-OH, is a cornerstone in modern peptide chemistry. This non-proteinogenic amino acid derivative, with its orthogonally protected α- and β-amino groups, offers synthetic chemists a powerful tool for constructing complex peptides with tailored functionalities. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their peptide synthesis endeavors.

Core Concepts: The Power of Orthogonal Protection

The utility of this compound lies in the differential lability of its two protecting groups. The Boc (tert-butyloxycarbonyl) group on the α-amine is sensitive to acidic conditions, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the β-amine is removed by a base, commonly piperidine.[1] This orthogonality is the key to its versatility, allowing for the selective deprotection and modification of either the peptide backbone or the side chain at any stage of the synthesis.[2][3]

This strategic design enables a wide array of applications, including:

-

Synthesis of Cyclic Peptides: The β-amino group can be deprotected on-resin to form a lactam bridge with a carboxylic acid group from another amino acid side chain or the C-terminus, leading to conformationally constrained cyclic peptides with enhanced stability and bioactivity.[4][5]

-

Branched and Dendrimeric Peptides: The side-chain amine serves as a branching point for the synthesis of multi-valent peptide constructs, which are valuable in drug delivery and immunology research.[5]

-

Peptidomimetics: Incorporation of Dap allows for the creation of peptide bond surrogates, which can improve metabolic stability by preventing protease cleavage.[6]

-

Conjugation: The free β-amino group provides a site for the specific attachment of various moieties, such as fluorescent labels, cytotoxic drugs, or polyethylene glycol (PEG), for diagnostic and therapeutic applications.[1]

Data Presentation: Performance Metrics in Peptide Synthesis

The successful incorporation of this compound into a peptide sequence is dependent on high efficiency at each step of solid-phase peptide synthesis (SPPS). The following table summarizes key quantitative parameters and the methods used for their determination.

| Parameter | Expected Efficiency/Purity | Monitoring/Determination Method |

| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |

| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small cleaved resin sample |

| Crude Peptide Purity (Post-Cleavage) | 50-90% (Sequence-dependent) | Analytical Reverse-Phase HPLC (RP-HPLC) |

| Crude Peptide Yield | 65-75% | Gravimetric analysis after cleavage and precipitation |

| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry (MS) |

| Purified Peptide Yield | 15-25% | Gravimetric analysis after RP-HPLC purification |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide chain using a manual Boc-SPPS strategy.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[2]

-

Procedure: a. Place the desired amount of resin (typically 0.1-0.5 mmol) in a reaction vessel. b. Add dichloromethane (DCM) to the resin and allow it to swell for 30-60 minutes.[1] c. Drain the DCM and wash the resin three times with DCM.[2]

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide chain.

-

Boc Deprotection: a. Wash the resin with DCM (3x).[2] b. Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2] c. Agitate for 1-2 minutes, then drain.[2] d. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[2] e. Drain the TFA solution and wash the resin with DCM (3-5x), followed by isopropanol (2x), and then DCM (3x).[2]

-

Neutralization: a. Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[2] b. Agitate for 5-10 minutes and then drain.[2]

-

Amino Acid Coupling (for this compound): a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).[3] b. Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.[3] c. Add the activated amino acid solution to the neutralized resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[3] e. Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[2][3]

-

Washing: a. After complete coupling, wash the resin with DMF (3x) and DCM (3x).[1]

Protocol 3: Selective On-Resin Nβ-Fmoc Deprotection

This protocol is performed when side-chain modification is desired before cleavage from the resin.

-

Wash the peptide-resin with DMF (3x).[4]

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[4]

-

Drain the solution and add a fresh 20% piperidine in DMF solution.

-

Agitate for an additional 15 minutes.[4]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.[4] The resin is now ready for side-chain modification.

Protocol 4: Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane) to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[2]

-

Dry the crude peptide pellet under vacuum.[2]

Visualizations: Workflows in Peptide Synthesis

The following diagrams illustrate the key workflows in the application of this compound.

References

Unlocking Novel Peptide Therapeutics: A Technical Guide to Boc-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and specificity has led researchers to explore the vast chemical space of unnatural peptides. Among the diverse building blocks available, N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH) has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of this compound, detailing its properties, applications, and the experimental protocols necessary for its successful integration into innovative peptide-based drug discovery and development programs.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in peptide synthesis stems from the orthogonal protection of its two amino groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group during solid-phase peptide synthesis (SPPS), providing a gateway to a wide array of peptide modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid, Boc-3-(Fmoc-amino)-L-alanine |

| CAS Number | 122235-70-5[1][2][3][4] |

| Molecular Formula | C₂₃H₂₆N₂O₆[1][2][3][4] |

| Molecular Weight | 426.46 g/mol [1][2][3][4] |

| Appearance | Solid[1][2][3][4] |

| Purity (HPLC) | ≥98.0%[1][2][3][4] |

| Solubility | Soluble in dimethylformamide (DMF)[5] |

| Storage | Store at 2-8°C[4][6] |

Applications in Unnatural Peptide Synthesis

The unique structure of this compound makes it a valuable building block for the synthesis of a diverse range of unnatural peptides with tailored properties.

-

Introduction of a Chemical Handle: The β-amino group of the Dap residue, once deprotected, serves as a versatile chemical handle for various modifications. This allows for the attachment of functionalities such as polyethylene glycol (PEG) to improve pharmacokinetic profiles, fluorescent labels for imaging studies, or cytotoxic payloads for targeted drug delivery.

-

Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu), leading to the synthesis of cyclic peptides.[7] Cyclization can enhance peptide stability, receptor affinity, and bioavailability.

-

Lysine Analogue: Fmoc-Dap(Boc)-OH has been utilized as a protected analogue of lysine in structure-activity relationship (SAR) studies.[7]

-

pH-Responsive Peptides: The incorporation of Dap residues can impart pH sensitivity to peptides. This is particularly relevant in the design of anticancer peptides that selectively target the acidic tumor microenvironment.[6]

-

Gene Delivery Vectors: Peptides rich in Dap have been designed as pH-responsive vectors for the delivery of nucleic acids like siRNA.[8][9] These peptides can facilitate endosomal escape, a critical step in nucleic acid delivery.

-

Antimicrobial Peptides: The introduction of the positively charged Dap side chain can be crucial for the interaction of antimicrobial peptides with negatively charged bacterial cell membranes, leading to membrane disruption and bacterial cell death.[10]

-

Radiopharmaceutical Development: The D-enantiomer, Fmoc-D-Dap(Boc)-OH, is used in the synthesis of DOTA-modified peptides, which can chelate metals for applications in cancer diagnostics and therapy.[11]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence requires careful execution of solid-phase peptide synthesis (SPPS) protocols. Both Boc and Fmoc-based SPPS strategies can be employed, leveraging the orthogonal nature of the protecting groups.

Boc-SPPS Workflow for this compound Incorporation

This protocol outlines the manual incorporation of a this compound residue into a peptide chain using a Boc-based strategy.

Table 2: Boc-SPPS Cycle for this compound Incorporation

| Step | Procedure | Reagents | Time | Monitoring |

| 1. Resin Swelling | Swell the resin in the appropriate solvent. | Dichloromethane (DCM) or Dimethylformamide (DMF) | 30-60 min | - |

| 2. Boc Deprotection | Remove the N-terminal Boc group. | 25-50% Trifluoroacetic acid (TFA) in DCM | 20-30 min | HPLC analysis of a small cleaved sample |

| 3. Neutralization | Neutralize the protonated N-terminus. | 5-10% N,N-Diisopropylethylamine (DIEA) in DCM | 5-10 min | - |

| 4. Coupling | Couple the pre-activated this compound. | This compound, HBTU/HATU, DIEA in DMF | 1-4 hours | Kaiser Test (ninhydrin test) or Chloranil Test |

| 5. Capping (Optional) | Block any unreacted amino groups. | Acetic anhydride/DIEA in DMF | 2 x 15 min | - |

Detailed Methodology:

-

Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield resin for a C-terminal carboxylic acid or MBHA/BHA resin for a C-terminal amide.[11] Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[11]

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM.[11] Agitate for 1-2 minutes, drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[11] Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again.[11]

-

Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.[11]

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents) or HATU (2.85 equivalents), and an additive like HOBt (3 equivalents) in DMF.[7][9] Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[7][9]

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel for 1-4 hours at room temperature.[7][9]

-

Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[9]

-

-

Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF.[7]

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

Orthogonal Deprotection and Side-Chain Modification

The key advantage of this compound is the ability to selectively deprotect the β-amino group on the solid support.

Table 3: On-Resin Fmoc Deprotection of Dap Side Chain

| Step | Procedure | Reagents | Time | Monitoring |

| 1. Washing | Prepare the resin for deprotection. | DMF | 3 x 1 min | - |

| 2. Fmoc Deprotection | Remove the Fmoc group from the Dap side chain. | 20% Piperidine in DMF | 1 x 5 min and 1 x 15 min | HPLC analysis of a small cleaved sample |

| 3. Washing | Remove residual piperidine. | DMF, DCM | 5x each | - |

Detailed Methodology:

-

Resin Preparation: After incorporation of the this compound and any subsequent amino acids, ensure the N-terminal α-amino group is protected (e.g., with a Boc group).

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[10]

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all traces of piperidine. The free β-amino group of the Dap residue is now available for modification.[10]

-

Side-Chain Modification: The newly exposed amine can be reacted with a variety of reagents to introduce the desired functionality. For example, acetylation can be achieved by treating the resin with acetic anhydride and DIEA in DMF.[10]

Cleavage and Final Deprotection

Once the peptide synthesis and any on-resin modifications are complete, the peptide must be cleaved from the solid support and all remaining protecting groups removed.

Table 4: Peptide Cleavage from Resin

| Method | Reagents | Time | Notes |

| HF Cleavage | Anhydrous Hydrogen Fluoride (HF), scavenger (e.g., anisole) | 1-2 hours | Standard for Boc-SPPS, requires specialized equipment.[9] |

| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA) | - | A less hazardous alternative to HF.[9] |

Detailed Methodology:

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. For peptides synthesized using a Boc strategy, a strong acid like anhydrous HF with a scavenger such as anisole is typically used.[9]

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail.

-

Peptide Precipitation: After the cleavage reaction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.[11]

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity.[11]

Visualizing the Impact: Signaling Pathways and Logical Relationships

The incorporation of this compound can lead to peptides with specific biological activities, often through the modulation of cellular signaling pathways.

Inhibition of LPS-Induced Inflammatory Signaling

Peptides containing Dap have been shown to neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This neutralization can prevent the activation of the CD14/Toll-like Receptor 4 (TLR4) signaling pathway in immune cells like macrophages, thereby dampening the inflammatory response.

pH-Responsive Targeting of Cancer Cells

The lower pH of the tumor microenvironment (pH 6.5-6.9) compared to normal tissues (pH ~7.4) can be exploited by peptides containing Dap. The side-chain amine of Dap has a pKa that allows it to become protonated and positively charged at the lower pH of the tumor, leading to enhanced electrostatic interactions with the negatively charged membranes of cancer cells and subsequent cell lysis.

Conclusion

This compound is a cornerstone building block for the synthesis of unnatural peptides with significant therapeutic potential. Its orthogonal protecting groups provide medicinal chemists with the flexibility to design and create complex peptide architectures with tailored biological activities. From enhancing the stability and target affinity of peptide drugs to enabling novel mechanisms of action such as pH-responsive targeting, this compound will undoubtedly continue to be a critical tool in the development of the next generation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers to fully leverage the potential of this versatile amino acid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential requirements of MyD88 and TRIF pathways in TLR4-mediated immune responses in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLR4 and CD14 trafficking and its influence on LPS-induced pro-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways of TLR4 [pfocr.wikipathways.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 9. CD14 controls the LPS-induced endocytosis of Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Boc-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Nα-tert-butyloxycarbonyl-Nβ-fluorenylmethyloxycarbonyl-diaminopropionic acid (Boc-Dap(Fmoc)-OH), a critical building block in modern peptide synthesis and drug discovery. The chirality of amino acid precursors is paramount, as the biological activity, specificity, and pharmacokinetic properties of the final peptide are intrinsically linked to its precise three-dimensional structure. This document will delve into the distinct characteristics of the D- and L-stereoisomers of this compound, offering a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis and characterization, and an exploration of their differential impact on biological systems.

Core Concepts: The Significance of Stereochemistry in Dap-Containing Peptides

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a unique side chain for chemical modifications, including branching, cyclization, and the attachment of various functional moieties. The presence of a chiral center at the alpha-carbon gives rise to two stereoisomers: Boc-L-Dap(Fmoc)-OH (the (S)-enantiomer) and Boc-D-Dap(Fmoc)-OH (the (R)-enantiomer).

The incorporation of either the L- or D-isomer into a peptide sequence can have profound consequences:

-

Biological Activity: The stereochemistry of a peptide dictates its interaction with chiral biological targets such as receptors and enzymes. Often, only one enantiomer will exhibit the desired biological activity, while the other may be inactive or even elicit off-target effects.

-

Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases. The introduction of D-amino acids can significantly enhance a peptide's resistance to enzymatic cleavage, thereby increasing its in vivo half-life.[1][2]

-

Conformational Constraints: The stereochemistry of an amino acid residue influences the local and global conformation of a peptide. The use of D-amino acids can induce specific turns or secondary structures that may be crucial for biological function.

Data Presentation: A Comparative Analysis of this compound Stereoisomers

The selection of the appropriate stereoisomer for peptide synthesis requires a thorough understanding of their distinct physicochemical properties. The following table summarizes the key quantitative data for the L- and D-enantiomers of this compound.

| Property | Boc-L-Dap(Fmoc)-OH | Boc-D-Dap(Fmoc)-OH |

| Molecular Formula | C₂₃H₂₆N₂O₆ | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol | 426.46 g/mol |

| Appearance | White powder | Solid |

| Melting Point | 136 - 138 °C[3] | Not explicitly available in searched results |

| Optical Rotation | [α]D²⁰ = -9 ± 1 ° (c=2 in DMF)[3] | Not explicitly available in searched results |

| CAS Number | 122235-70-5[4] | 131570-56-4[5] |

Experimental Protocols

Synthesis of Boc-L-Dap(Fmoc)-OH from D-Serine

A common route for the stereospecific synthesis of L-Dap derivatives involves starting from the opposite enantiomer of a readily available chiral precursor, such as serine. The following is a representative multi-step synthesis of Boc-L-Dap(Fmoc)-OH from D-serine.

Workflow for the Synthesis of Boc-L-Dap(Fmoc)-OH

Caption: Synthetic pathway from D-Serine to Boc-L-Dap(Fmoc)-OH.

Detailed Methodology:

-

Protection of D-Serine: The synthesis begins with the protection of the amino and carboxyl groups of D-serine. For instance, Nα-Fmoc-O-tert-butyl-D-serine is a commercially available starting material.

-

Conversion to Aldehyde: The protected D-serine is converted to the corresponding aldehyde, for example, through a Swern or Dess-Martin oxidation.

-

Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine source to introduce the second amino group, yielding a protected 2,3-diaminopropanol.

-

Oxidation: The primary alcohol of the diaminopropanol is then oxidized to a carboxylic acid to form the protected L-Dap backbone.

-

Protecting Group Manipulation: Finally, the protecting groups are manipulated to yield the desired Boc-L-Dap(Fmoc)-OH. This may involve the removal of existing protecting groups and the introduction of the Boc and Fmoc groups at the appropriate positions.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of this compound is crucial. Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[6][7][8][9]

Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Detailed Methodology:

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is often effective for the separation of N-protected amino acids.[6][8]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). For reversed-phase, a mixture of acetonitrile, water, and an acidic modifier is common.[7]

-

Sample Preparation: The this compound sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: 254 nm or 265 nm to detect the Fmoc group.

-

-

Data Analysis: The enantiomeric excess (%ee) is calculated by integrating the peak areas of the two enantiomers.

Differential Biological Impact and Signaling Pathways

The incorporation of D-amino acids, such as D-Dap, can significantly influence a peptide's interaction with biological systems. For example, peptides containing D-amino acids have been shown to exhibit enhanced stability against proteases, leading to a longer duration of action.[1][2] This is particularly relevant in the context of therapeutic peptides that need to persist in a biological environment.

One area where the stereochemistry of diaminopimelic acid (a related diamino acid) is crucial is in the activation of the innate immune system. Peptides containing meso-diaminopimelic acid (a specific stereoisomer) are known to be ligands for NOD1, a cytosolic pattern recognition receptor.[10] The binding of these peptides to NOD1 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[10] While this example does not directly involve this compound, it highlights the principle that the precise stereochemistry of a diamino acid-containing molecule can determine its ability to engage with specific signaling pathways.

Hypothesized Differential Signaling of Peptides with D- vs. L-Dap

Caption: Potential differential biological outcomes of L- vs. D-Dap peptides.

Conclusion

The stereoisomers of this compound represent distinct chemical entities with unique properties that can be strategically employed in peptide and drug development. The choice between the L- and D-enantiomer has profound implications for the biological activity, stability, and conformational properties of the final peptide product. A thorough understanding of their individual characteristics, coupled with robust analytical methods for ensuring enantiomeric purity, is essential for the rational design and synthesis of novel peptide-based therapeutics. Further research into the specific biological roles of peptides containing these isomers will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. peptide.com [peptide.com]

- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. phenomenex.com [phenomenex.com]

- 8. benchchem.com [benchchem.com]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Orthogonal Partnership: A Technical Guide to Protecting Groups in Boc-Dap(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture with high fidelity. This technical guide delves into the core principles of the orthogonal protecting group strategy as exemplified by N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). This versatile building block is instrumental in the synthesis of complex peptides, including those with branched or cyclic structures, by enabling the selective modification of its distinct amino functionalities.

Core Concepts: The Power of Orthogonal Protection

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). Its utility in solid-phase peptide synthesis (SPPS) is rooted in the "orthogonal" nature of its two protecting groups: the Boc group on the α-amino group and the Fmoc group on the β-amino group.[1] Orthogonality in this context means that each protecting group can be removed under specific conditions without affecting the other.[2][3]

The Boc (tert-butyloxycarbonyl) group is acid-labile and is typically removed using moderately strong acids such as trifluoroacetic acid (TFA).[4][5] Conversely, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is cleaved by treatment with a secondary amine, most commonly piperidine.[6][7] This differential lability is the cornerstone of its application, allowing for precise, stepwise manipulation of the peptide chain and side-chain functionalities.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.46 g/mol |

| Appearance | Solid |

| Purity (HPLC) | ≥98.0% |

Strategic Deprotection: Experimental Protocols and Data

The successful incorporation and selective deprotection of this compound are critical for the synthesis of the target peptide. The following sections provide detailed experimental protocols and quantitative data on the removal of both protecting groups.

N-α-Boc Group Deprotection

The removal of the Boc group is a standard step in Boc-based SPPS to elongate the peptide chain.

Experimental Protocol: Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

-

Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[8]

-

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (IPA) (2 times), and then DCM again (3 times) to remove residual acid.[8]

-

Neutralization:

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

-

Drain and repeat the neutralization step.

-

-

Final Washing: Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is crucial for preventing the formation of deletion sequences.

| Deprotection Condition | Time | Purity of Product | Reference |

| 55% TFA in DCM | 30 min | ~9% higher on average | [9] |

| 100% TFA | 5 min | Lower purity, risk of incomplete removal | [9] |

| Thermal (Boiling Water) | 10 min - 2 h | Quantitative | [10] |

| Thermal (Continuous Flow, 240 °C) | 30 min | 88-93% | [11] |

N-β-Fmoc Group Deprotection

The selective removal of the Fmoc group allows for on-resin modification of the Dap side chain, such as cyclization or branching.

Experimental Protocol: Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 1-3 minutes and drain.[7]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes.

-

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for side-chain modification.

Quantitative Data on Fmoc Deprotection

The rate of Fmoc deprotection is highly dependent on the base concentration and solvent.

| Base | Concentration | Solvent | Half-life (t₁/₂) | Reference |

| Piperidine | 20% | DMF | ~6 seconds | [7] |

| Piperidine | 5% | DMF | ~20 seconds | [7] |

| Morpholine | 50% | DMF | ~1 minute | [1] |

| Dicyclohexylamine | 50% | DMF | ~35 minutes | [7] |

| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours | [7] |

Fmoc Removal Efficiency with Piperidine

| Piperidine Concentration | Time | Fmoc Removal | Reference |

| 1% | 3 min | ~50% | [12] |

| 2% | 5 min | ~88% | [12] |

| 5% | 3 min | >99% | [12] |

| 20% | 3 min | >99% | [12] |

Visualizing the Chemistry and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The dual-protection strategy of this compound provides peptide chemists with a powerful tool for the synthesis of complex and modified peptides. The ability to selectively deprotect either the α-amino or β-amino group under orthogonal conditions opens up a vast synthetic landscape. A thorough understanding of the reaction kinetics and potential side reactions associated with both Boc and Fmoc deprotection is essential for optimizing synthetic protocols and achieving high yields of the desired peptide product. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this versatile building block.

References

- 1. connectsci.au [connectsci.au]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Architect's Toolkit: A Deep Dive into Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among the arsenal of chemical tools available, the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long stood as the cornerstones of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive exploration of the core principles, experimental protocols, and comparative analysis of these two dominant strategies, empowering researchers to make informed decisions for their synthetic challenges.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[1] Orthogonality in this context refers to the ability to selectively remove one class of protecting groups without affecting others, a critical feature for the stepwise assembly of amino acids.[2]

The Boc Strategy: As the classic and foundational approach to SPPS, the Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][3] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[5][6] This reliance on differential acid lability makes the Boc strategy "quasi-orthogonal".[6]

The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[1] This group is readily cleaved by a secondary amine, most commonly piperidine.[7] In contrast, the side-chain protecting groups are acid-labile, typically based on a tert-butyl (tBu) moiety, and are removed simultaneously with cleavage from the resin using TFA.[2][] This distinct difference in deprotection chemistry—base for the temporary group and acid for the permanent ones—establishes the Fmoc/tBu strategy as a truly orthogonal system.[2][5]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between Boc and Fmoc chemistry is a critical decision in planning a peptide synthesis, with each strategy offering distinct advantages and disadvantages.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc)[8] | 9-Fluorenylmethyloxycarbonyl (Fmoc)[8] |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[8] | 20% Piperidine in N,N-Dimethylformamide (DMF)[8] |

| Nα-Deprotection Conditions | Strongly acidic (pH 1-2)[][8] | Mildly basic (pH 10-12)[][8] |

| Side-Chain Protecting Groups | Benzyl-based (Bzl)[8] | tert-Butyl-based (tBu)[8] |

| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA)[8] | Trifluoroacetic Acid (TFA) with scavengers[8] |

| Orthogonality | Quasi-orthogonal[8] | Orthogonal[8] |

| Advantages | - Robust and well-established.[9]- Better for long or hydrophobic sequences prone to aggregation.[9]- Lower risk of racemization for sensitive residues like histidine.[9] | - Milder deprotection conditions preserve sensitive functionalities.[9]- Orthogonality allows for selective side-chain modifications.[9]- Amenable to automation.[9]- Safer final cleavage reagents.[9]- UV monitoring of Fmoc deprotection is possible.[9] |

| Disadvantages | - Harsh repetitive acid deprotection can degrade sensitive peptides.[9]- Final cleavage requires hazardous reagents (HF) and specialized equipment.[9]- Less suitable for peptides with acid-sensitive modifications.[9] | - Aggregation can be an issue in some sequences.[10]- Base-labile side reactions (e.g., aspartimide formation) can occur.[9][10]- Fmoc-protected amino acids are generally more expensive.[9] |

| Common Applications | Synthesis of long, complex, or aggregation-prone peptides.[9] | Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), and routine automated synthesis.[9] |

Deprotection Mechanisms: The Chemical Underpinnings

The selective removal of Boc and Fmoc groups is central to the success of SPPS.

Boc Deprotection: An Acid-Catalyzed Pathway

The deprotection of the Boc group proceeds via an acid-catalyzed mechanism.[3] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[3] This intermediate readily decarboxylates to liberate the free amine.[3]

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Fmoc Deprotection: A Base-Mediated Elimination

The removal of the Fmoc group occurs through a β-elimination mechanism initiated by a base, typically piperidine.[5][11] The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and carbon dioxide, thereby releasing the free amine.[5][11]

Caption: Base-mediated β-elimination mechanism for Fmoc deprotection.

Experimental Protocols

The following sections provide generalized protocols for single-cycle amino acid addition in both Boc and Fmoc SPPS.

Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

Materials:

-

Boc-protected amino acid

-

Merrifield resin (or other suitable resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-